Aluminum, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- Aluminum, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
Brand Name: Vulcanchem
CAS No.: 13963-57-0
VCID: VC0087022
InChI: InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
SMILES: CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C
Molecular Formula: C15H21AlO6
Molecular Weight: 324.3 g/mol

Aluminum, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

CAS No.: 13963-57-0

Main Products

VCID: VC0087022

Molecular Formula: C15H21AlO6

Molecular Weight: 324.3 g/mol

Aluminum, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- - 13963-57-0

CAS No. 13963-57-0
Product Name Aluminum, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
Molecular Formula C15H21AlO6
Molecular Weight 324.3 g/mol
IUPAC Name (Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one
Standard InChI InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Standard InChIKey KILURZWTCGSYRE-LNTINUHCSA-K
Isomeric SMILES C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C
SMILES CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C
Canonical SMILES CC(=O)C(C(=O)C)[Al](C(C(=O)C)C(=O)C)C(C(=O)C)C(=O)C
Synonyms Al(ACAC)3
aluminum acetylacetonate
aluminum(III) tris(acetylacetonate)
aluminum(III)tris(acetylacetonate)
tris(acetylacetonate) aluminum(III)
PubChem Compound 16683006
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator